molecular formula C12H11N3O2 B13559710 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid

4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid

Cat. No.: B13559710
M. Wt: 229.23 g/mol
InChI Key: SKTBIACNVMXHPJ-UHFFFAOYSA-N
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Description

4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid is a chemical compound with the molecular formula C12H11N3O2 and a molecular weight of 229.24 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a pyrimidine ring substituted with a 4-methylphenylamino group and a carboxylic acid group.

Preparation Methods

The synthesis of 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylphenylamine with pyrimidine-5-carboxylic acid under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process may lead to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrimidine ring are replaced with other groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to reduced inflammation .

The molecular targets and pathways involved in its mechanism of action include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins . By modulating these targets, the compound can exert its pharmacological effects.

Comparison with Similar Compounds

4-[(4-Methylphenyl)amino]pyrimidine-5-carboxylic acid can be compared with other similar compounds, such as:

    4-Aminopyrimidine-5-carboxylic acid: This compound has a similar pyrimidine structure but lacks the 4-methylphenylamino group.

    4-Chlorophenylamino pyrimidine derivatives: These compounds have a chlorophenyl group instead of a methylphenyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

4-(4-methylanilino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C12H11N3O2/c1-8-2-4-9(5-3-8)15-11-10(12(16)17)6-13-7-14-11/h2-7H,1H3,(H,16,17)(H,13,14,15)

InChI Key

SKTBIACNVMXHPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC=C2C(=O)O

Origin of Product

United States

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